Potency in HCT116 Colorectal Cancer Cells: Comparable IC₅₀ with Distinct MYC Selectivity
LB-60-OF61 inhibits proliferation of HCT116 human colorectal carcinoma cells with an IC₅₀ of approximately 30 nM in a 384‑well format and 15 nM in 6‑well plates [1]. In comparison, the widely used NAMPT inhibitor FK866 (daporinad) achieves an EC₅₀ of 3.3 nM in the same HCT116 parental line [2]. Although FK866 is more potent on an absolute scale, LB-60-OF61 was specifically identified in a phenotypic screen for its selective cytotoxicity toward MYC‑overexpressing cell lines, a property not documented for FK866 or GMX1778 [1]. This selectivity makes LB-60-OF61 a more appropriate tool for probing MYC‑dependent NAMPT addiction.
| Evidence Dimension | Antiproliferative activity in HCT116 cells |
|---|---|
| Target Compound Data | IC₅₀ = 30 nM (384‑well), 15 nM (6‑well) |
| Comparator Or Baseline | FK866 (daporinad): EC₅₀ = 3.3 nM; GMX1778: IC₅₀ < 25 nM; GNE‑617: IC₅₀ = 2.0 nM |
| Quantified Difference | LB‑60‑OF61 is ~9‑fold less potent than FK866 but offers MYC‑selective phenotype |
| Conditions | HCT116 human colorectal carcinoma cells, 384‑well or 6‑well format |
Why This Matters
Researchers investigating MYC‑driven cancers should prioritize LB‑60‑OF61 over more potent, non‑selective NAMPT inhibitors to avoid confounding effects from off‑target or pan‑NAMPT inhibition.
- [1] Estoppey D, et al. Identification of a novel NAMPT inhibitor by CRISPR/Cas9 chemogenomic profiling in mammalian cells. Sci Rep. 2017;7:42728. doi:10.1038/srep42728 View Source
- [2] Ogino Y, et al. Cross resistance to diverse anticancer nicotinamide phosphoribosyltransferase inhibitors induced by FK866 treatment. Oncotarget. 2018;9(23):16451-16461. doi:10.18632/oncotarget.24731 View Source
